molecular formula C23H19BrN4O3 B2592359 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 846587-69-7

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2592359
M. Wt: 479.334
InChI Key: RKEYAZIQQDKGRO-UHFFFAOYSA-N
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Description

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
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Scientific Research Applications

Application 1: Protodeboronation of Pinacol Boronic Esters

  • Summary of the Application: This research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application: The protocol involves pairing the protodeboronation with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Results or Outcomes: The research resulted in a valuable but previously unknown transformation, the formal anti-Markovnikov alkene hydromethylation .

Application 2: Biological Potential of Indole Derivatives

  • Summary of the Application: Indole derivatives, which include compounds similar to the one you mentioned, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: Researchers synthesize various scaffolds of indole to screen for different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes: The research revealed that indole derivatives have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities .

Application 3: Hydrogen-Bonding Patterns Study

  • Summary of the Application: This research focuses on studying the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
  • Methods of Application: The compound 2-amino-5-bromopyridine is used to study the hydrogen-bonding patterns in its cocrystal with benzoic acid . This involves analyzing the crystal structure and observing the hydrogen-bonding interactions .
  • Results or Outcomes: The study provides insights into the hydrogen-bonding patterns in the cocrystal, which can be useful for understanding the properties and behavior of similar compounds .

Application 4: Labeling of Model Reducing-End Oligosaccharides

  • Summary of the Application: 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination .
  • Methods of Application: The compound is used as a reagent in the process of reductive amination, which involves the conversion of a carbonyl group to an amine . This method is used to label reducing-end oligosaccharides, which are carbohydrates that have a free aldehyde or ketone group .
  • Results or Outcomes: The use of 2-amino-5-bromopyridine in this application allows for the effective labeling of reducing-end oligosaccharides, which can be useful in various biochemical studies .

Application 5: Synthesis of Polycyclic Azaarenes

  • Summary of the Application: The compound 2-amino-5-bromopyridine is used in the synthesis of polycyclic azaarenes . These are nitrogen-containing polycyclic aromatic compounds that have potential applications in various fields, including materials science and medicinal chemistry.
  • Methods of Application: The synthesis of polycyclic azaarenes involves complex organic reactions, where 2-amino-5-bromopyridine serves as a key building block .
  • Results or Outcomes: The successful synthesis of polycyclic azaarenes provides a pathway to create new materials and drugs .

Application 6: Labeling of Model Reducing-End Oligosaccharides

  • Summary of the Application: 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination . This is important in biochemical studies where tracking and identification of specific oligosaccharides are required.
  • Methods of Application: The compound is used as a reagent in the process of reductive amination, which involves the conversion of a carbonyl group to an amine . This method is used to label reducing-end oligosaccharides, which are carbohydrates that have a free aldehyde or ketone group .
  • Results or Outcomes: The use of 2-amino-5-bromopyridine in this application allows for the effective labeling of reducing-end oligosaccharides, which can be useful in various biochemical studies .

properties

IUPAC Name

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-13-9-19-21(23(29)28(13)12-15-5-3-4-8-27-15)20(17(11-25)22(26)31-19)16-10-14(24)6-7-18(16)30-2/h3-10,20H,12,26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYAZIQQDKGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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